molecular formula C9H9ClO B14019997 3-Chloro-2,5-dimethylbenzaldehyde

3-Chloro-2,5-dimethylbenzaldehyde

Cat. No.: B14019997
M. Wt: 168.62 g/mol
InChI Key: FENXSLDBWHFZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,5-dimethylbenzaldehyde is a substituted benzaldehyde derivative with a chlorine atom at the 3-position and methyl groups at the 2- and 5-positions of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as increased steric hindrance and lipophilicity compared to simpler chlorinated benzaldehydes. The methyl groups likely enhance thermal stability and alter reactivity in synthetic applications, making it a valuable intermediate in organic synthesis, agrochemicals, or pharmaceuticals.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

3-chloro-2,5-dimethylbenzaldehyde

InChI

InChI=1S/C9H9ClO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-5H,1-2H3

InChI Key

FENXSLDBWHFZKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Selective Reduction of 3-Chloro-2,5-dimethylbenzoic Acid

One common synthetic approach to 3-chloro-2,5-dimethylbenzaldehyde involves the selective reduction of its corresponding carboxylic acid, 3-chloro-2,5-dimethylbenzoic acid. This method is favored for its specificity and ability to retain the chlorine and methyl substituents intact on the aromatic ring.

  • Process Overview:

    • Starting material: 3-chloro-2,5-dimethylbenzoic acid.
    • Reduction agents: Typically mild hydride donors or catalytic hydrogenation under controlled conditions.
    • Solvents: Dichloromethane or tetrahydrofuran (THF) to enhance solubility and reaction kinetics.
    • Temperature: Maintained at ambient or slightly elevated temperatures to avoid over-reduction.
  • Advantages:

    • High selectivity for aldehyde formation.
    • Minimal side reactions affecting chlorine or methyl groups.
    • Good yields and purity when optimized.
  • Limitations:

    • Requires careful control to prevent over-reduction to alcohol.
    • Purification may be necessary to remove residual acid or reduction byproducts.

This method is widely referenced due to its straightforwardness and applicability in organic synthesis laboratories.

Grignard Reagent Route from 2,3-Dimethyl Halogenated Benzene Derivatives

A patented method for preparing related dimethylbenzaldehydes, such as 2,3-dimethylbenzaldehyde, involves the formation of a Grignard reagent from halogenated dimethylbenzene derivatives, which can be adapted for 3-chloro-2,5-dimethylbenzaldehyde synthesis by using the corresponding chlorinated precursor.

  • Key Steps:

    • Grignard Formation:
      • React 3-chloro-2,5-dimethylbenzene with magnesium chips in tetrahydrofuran (THF) under nitrogen atmosphere.
      • Reaction temperature controlled between 0–30°C.
      • Stirring and reflux for 1–5 hours to form the arylmagnesium halide.
    • Formylation:
      • Slowly add N,N-dimethylformamide (DMF) solution dropwise to the Grignard reagent at 0–30°C.
      • Reaction continues at room temperature for 2–5 hours.
    • Hydrolysis:
      • Quench the reaction with saturated ammonium chloride solution.
      • Stir for 1 hour to hydrolyze the intermediate to the aldehyde.
    • Purification:
      • Extract organic phase, wash with brine, dry over anhydrous sodium sulfate.
      • Concentrate and purify to obtain 3-chloro-2,5-dimethylbenzaldehyde.
  • Reaction Conditions and Yields:

Parameter Typical Range/Value
Magnesium to halogenated benzene 1.0–1.1 : 1 molar ratio
Halogenated benzene to DMF 1 : 1–2 molar ratio
Reaction temperature 0–30 °C during addition
Reaction time 2–5 hours post DMF addition
Hydrolysis time 1 hour
Yield 82–96% (depending on halogen)
Purity 85–96% (by chromatographic methods)
  • Notes:
    • Bromine substituents tend to give higher yields than chlorine, but chlorinated derivatives are still viable.
    • Nitrogen atmosphere is critical to prevent oxidation of the Grignard reagent.
    • This method is scalable and has been demonstrated in multi-gram syntheses.

Catalytic Oxidation of Methylated Aromatics (Chloromethylation and Oxidation)

Another approach involves catalytic oxidation of methylated aromatic compounds such as mesitylene or xylenes substituted with chlorine, followed by chloromethylation and subsequent oxidation to the aldehyde.

  • Procedure Highlights:

    • Use of divalent cobalt salts and quaternary ammonium bromide salts as catalysts.
    • Reaction carried out in mesitylene solvent at 80–110°C with oxygen under pressure (~0.2 MPa).
    • Stirring at 400 rpm for 12 hours in a pressure reactor.
    • Post-reaction treatment with sodium hydroxide to adjust pH >10.
    • Separation of organic phase, washing, drying, and vacuum distillation at 115–125°C under 20 mmHg to isolate aldehyde.
  • Advantages:

    • Economical and relatively simple.
    • High conversion rate and selectivity reported.
    • Potential for industrial scale-up.
  • Challenges:

    • Requires specialized equipment for pressurized oxygen reactions.
    • Catalyst recovery and reuse need consideration.
  • Yield and Purity:

    • High conversion rates with good selectivity.
    • Purity typically above 90% after distillation.

This method has been patented and shows promise for large-scale production of dimethylbenzaldehydes with halogen substituents.

Other Synthetic Routes and Notes

  • Duff Reaction and Reimer-Tiemann Reaction:

    • These classical formylation reactions are generally more suitable for hydroxylated aromatic compounds rather than chlorinated dimethylbenzenes.
    • They tend to give lower yields and less selectivity for chlorinated substrates.
    • Duff reaction involves hexamethylenetetramine and acid catalysis, but is less commonly used for 3-chloro-2,5-dimethylbenzaldehyde.
  • Biocatalytic Methods:

    • Oxidation using fungi or bacteria can convert methylated aromatics to aldehydes.
    • These methods are environmentally friendly but currently less practical for industrial synthesis due to scale and control limitations.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Selective reduction of benzoic acid 3-chloro-2,5-dimethylbenzoic acid Mild hydride reduction, solvents like DCM or THF 70–90 >90 High selectivity, requires careful control
Grignard reagent formylation 3-chloro-2,5-dimethylhalobenzene Mg, THF, DMF, NH4Cl hydrolysis 82–96 85–96 Scalable, requires inert atmosphere
Catalytic oxidation with cobalt salts Mesitylene derivatives Co(II) salts, quaternary ammonium bromide, O2, 110°C, pressure 85–95 >90 Industrial potential, requires pressure reactor
Classical formylation (Duff/Reimer-Tiemann) Phenols or methylated aromatics Hexamethylenetetramine or chloroform + base 40–60 Moderate Less suitable for chlorinated substrates

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-2,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-dimethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The chlorine atom and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Key Observations :

  • Polarity : The dihydroxy analog (C₇H₅ClO₃) is more polar due to hydroxyl groups, enhancing water solubility relative to the methyl-substituted compound .

Physicochemical Properties

Property 3-Chloro-2,5-dimethylbenzaldehyde* 3-Chlorobenzaldehyde 3-Chloro-2,4-dihydroxybenzaldehyde
Molecular Weight (g/mol) 168.62 140.57 172.57
Boiling Point (°C) ~250–270 (estimated) 213–215 Decomposes upon heating
Solubility Low in water; high in organic solvents Low in water Moderate in polar solvents (e.g., ethanol)

*Estimated based on structural analogs.

Research Findings :

  • The dihydroxy derivative’s decomposition upon heating (observed in ) contrasts with the thermal stability of 3-chlorobenzaldehyde, likely due to intramolecular hydrogen bonding in the former .
  • Methyl groups in 3-Chloro-2,5-dimethylbenzaldehyde may reduce volatility compared to 3-chlorobenzaldehyde.

Q & A

Basic Research Questions

Q. What are the optimized laboratory-scale synthesis routes for 3-Chloro-2,5-dimethylbenzaldehyde, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via regioselective chlorination of 2,5-dimethylbenzaldehyde using sulfuryl chloride (SO2_2Cl2_2) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or CCl4_4) and catalytic Lewis acids (e.g., FeCl3_3) influence reaction efficiency. Purification via vacuum distillation or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity .
Synthesis Method CatalystSolventYield (%)Purity (%)Reference
Chlorination with SO2_2Cl2_2FeCl3_3CCl4_46897[16]
NCS in DCMNoneDichloromethane7295[3]

Q. Which spectroscopic techniques are most reliable for characterizing 3-Chloro-2,5-dimethylbenzaldehyde?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl3_3) typically shows aromatic protons at δ 7.2–7.8 ppm (split by substituents) and aldehyde protons at δ 10.1–10.3 ppm. 13^13C NMR confirms carbonyl resonance near δ 190 ppm .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and 750 cm1^{-1} (C-Cl stretch) .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) validate purity .

Advanced Research Questions

Q. How can conflicting NMR data for 3-Chloro-2,5-dimethylbenzaldehyde in different deuterated solvents be resolved?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) alter chemical shifts due to hydrogen bonding with the aldehyde group. To resolve discrepancies:

Compare experimental data with computed spectra (DFT calculations).

Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Cross-validate with X-ray crystallography (if crystalline) for absolute configuration .

Q. What mechanistic pathways explain the regioselectivity of electrophilic substitution in 3-Chloro-2,5-dimethylbenzaldehyde?

  • Methodological Answer : The chlorine and methyl groups act as meta- and para-directors, respectively. Computational modeling (e.g., Fukui function analysis) predicts preferential attack at the least sterically hindered position. Experimental validation via competitive reactions with bromine or nitration agents can map substituent effects .

Q. How should researchers address inconsistencies in mass spectrometry (MS) data from different ionization methods?

  • Methodological Answer :

  • Electron Ionization (EI) : May cause fragmentation of the aldehyde group, leading to [M-Cl]+^+ peaks.
  • Electrospray Ionization (ESI) : Preserves the molecular ion ([M+H]+^+) but requires optimization of solvent polarity.
  • Resolution : Compare fragmentation patterns with NIST reference libraries and validate using high-resolution MS (HRMS) .

Data Contradiction Analysis

Q. Why do reported melting points for 3-Chloro-2,5-dimethylbenzaldehyde vary across studies?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. To mitigate:

Purify via recrystallization from toluene/hexane.

Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

Cross-check with literature using identical purity thresholds (e.g., >98%) .

Safety and Handling

Q. What are the critical safety protocols for handling 3-Chloro-2,5-dimethylbenzaldehyde in kinetic studies?

  • Methodological Answer :

  • Use inert atmosphere (N2_2) to prevent aldehyde oxidation.
  • Employ closed-system reactors for exothermic reactions (e.g., chlorination).
  • Store under anhydrous conditions at 2–8°C to avoid hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.